molecular formula C19H19ClN2O3 B2446829 N-{5-chloro-1-[2-(3-methylphenoxy)ethyl]-2-oxoindolin-3-yl}acetamide CAS No. 1008647-43-5

N-{5-chloro-1-[2-(3-methylphenoxy)ethyl]-2-oxoindolin-3-yl}acetamide

Cat. No.: B2446829
CAS No.: 1008647-43-5
M. Wt: 358.82
InChI Key: CAIAZGKWOBUXHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-chloro-1-[2-(3-methylphenoxy)ethyl]-2-oxoindolin-3-yl}acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure that includes a chloro-substituted indolinone core, an ethyl linker, and a methylphenoxy group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-chloro-1-[2-(3-methylphenoxy)ethyl]-2-oxoindolin-3-yl}acetamide typically involves multiple steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction involving an aniline derivative and a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the indolinone core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Ethyl Linker: The ethyl linker can be introduced through an alkylation reaction using an appropriate alkyl halide.

    Coupling with Methylphenoxy Group: The final step involves coupling the chloro-substituted indolinone with 3-methylphenol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{5-chloro-1-[2-(3-methylphenoxy)ethyl]-2-oxoindolin-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the indolinone core.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced indolinone derivatives.

    Substitution: Formation of amine or thiol-substituted derivatives.

Scientific Research Applications

N-{5-chloro-1-[2-(3-methylphenoxy)ethyl]-2-oxoindolin-3-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{5-chloro-1-[2-(3-methylphenoxy)ethyl]-2-oxoindolin-3-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-chloro-1-[2-(4-methylphenoxy)ethyl]-2-oxoindolin-3-yl}acetamide
  • N-{5-chloro-1-[2-(3-ethylphenoxy)ethyl]-2-oxoindolin-3-yl}acetamide
  • N-{5-chloro-1-[2-(3-methylphenoxy)ethyl]-2-oxoindolin-3-yl}propionamide

Uniqueness

N-{5-chloro-1-[2-(3-methylphenoxy)ethyl]-2-oxoindolin-3-yl}acetamide is unique due to its specific substitution pattern and the presence of the methylphenoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[5-chloro-1-[2-(3-methylphenoxy)ethyl]-2-oxo-3H-indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-12-4-3-5-15(10-12)25-9-8-22-17-7-6-14(20)11-16(17)18(19(22)24)21-13(2)23/h3-7,10-11,18H,8-9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIAZGKWOBUXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=C(C=C(C=C3)Cl)C(C2=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.